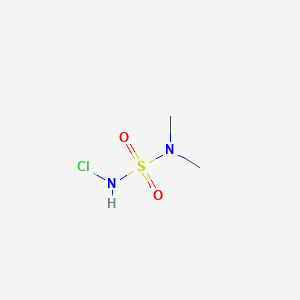
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of both fluorine and boronic acid functional groups, which contribute to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-(methylcarbamoyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate, which facilitate the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, resulting in the formation of a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Fluorophenylboronic acid
Uniqueness
2-Fluoro-3-(5-fluoro-2-methylphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine and boronic acid functional groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable reagent in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C14H12BF2NO3 |
|---|---|
Poids moléculaire |
291.06 g/mol |
Nom IUPAC |
[2-fluoro-3-[(5-fluoro-2-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BF2NO3/c1-8-5-6-9(16)7-12(8)18-14(19)10-3-2-4-11(13(10)17)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
Clé InChI |
PLBDOBOAIFGKBV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)F)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)



![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)




